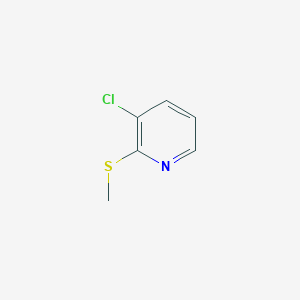

2-Methylthio-3-chloropyridine

Descripción general

Descripción

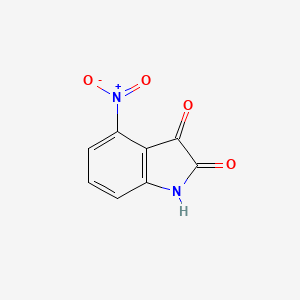

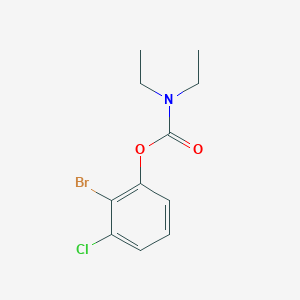

2-Methylthio-3-chloropyridine is a chemical compound with the molecular formula C6H6ClNS and a molecular weight of 159.64 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-Methylthio-3-chloropyridine can be achieved from 2,3-Dichloropyridine and Sodium thiomethoxide . Other methods for the synthesis of pyridines include halogen-metal exchange, metal-hydrogen exchange via directed ortho-metallation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Molecular Structure Analysis

The molecular structure of 2-Methylthio-3-chloropyridine is influenced by the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO) . The warped structure with C1 symmetry of cationic 2-Methylthio-3-chloropyridine is induced by the electron removal from the HOMO consisting of the π orbital in the pyridine ring .Aplicaciones Científicas De Investigación

Synthesis Improvements and Chemical Reactions

2-Methylthio-3-chloropyridine is utilized in the synthesis of various compounds, highlighting its versatility in chemical reactions. For instance, it has been used in the synthesis of 2-Pyridyl Tribromomethyl Sulfone through a series of reactions involving 2-chloropyridine and sodium methylmercaptide, showcasing a high yield and purity under optimized conditions (Zhang Zhen-min, 2014). Additionally, its role in regioselective syntheses of 2,3‐substituted pyridines via orthogonal cross-coupling strategies emphasizes its utility in creating potentially bioactive compounds with excellent regioselectivity and good yields (Moumita Koley et al., 2011).

Pharmacological Applications

A derivative, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, demonstrates the compound's relevance in pharmacological research as a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. This highlights the potential of 2-Methylthio-3-chloropyridine derivatives in the development of therapeutic agents (N. Cosford et al., 2003).

Chemical Modification and Material Science

In material science, 2-Methylthio-3-chloropyridine has been utilized for C–H methylthiolation of 2-phenyl pyridines, showcasing a novel and simple procedure that tolerates a wide range of functional groups, providing moderate to good yields of aryl methyl sulfides. This method demonstrates the compound's applicability in the development of materials and chemicals with specific functional properties (Yan Xiao et al., 2019).

Advanced Organic Synthesis and Green Chemistry

The synthesis and green metric evaluation of derivatives, such as 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, underline the significance of 2-Methylthio-3-chloropyridine in facilitating the development of intermediates for medical applications while emphasizing modifications that enhance the sustainability and efficiency of chemical syntheses (Rohidas Gilbile et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

2-Methylthio-3-chloropyridine is a pyridine derivative that can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed copper(I) thiophene-2-carboxylate (CuTc)-mediated Liebeskind–Srogl(L–S) reaction

Biochemical Pathways

The compound is involved in several biochemical pathways. It’s used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s also involved in the catalytic protodeboronation of pinacol boronic esters . These reactions are crucial in organic synthesis, contributing to the formation of complex organic molecules.

Pharmacokinetics

Like other pyridine derivatives, its bioavailability and pharmacokinetics would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups .

Result of Action

As a participant in various chemical reactions, it contributes to the synthesis of complex organic molecules, which can have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-Methylthio-3-chloropyridine can be influenced by various environmental factors. For instance, the success of SM coupling, a reaction in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Similarly, the protodeboronation of pinacol boronic esters, another reaction involving this compound, utilizes a radical approach .

Propiedades

IUPAC Name |

3-chloro-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGXTBMWWROJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540654 | |

| Record name | 3-Chloro-2-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthio-3-chloropyridine | |

CAS RN |

98626-97-2 | |

| Record name | 3-Chloro-2-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)

![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)

![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)